![molecular formula C4H12N2O B1264025 N-hydroxyputrescine](/img/structure/B1264025.png)
N-hydroxyputrescine
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Overview
Description
N-hydroxyputrescine is a N-substituted putrescine.
Scientific Research Applications
Biochemical Modification and Metabolic Regulation
N-hydroxyputrescine is recognized as a biochemical modification of putrescine, a small polyamine found in all three domains of life. It serves various roles in metabolic regulation and catabolism, such as N-acetylation and N-glutamylation. N-hydroxyputrescine has been identified as a product of putrescine N-hydroxylase, a newly discovered enzyme. This enzyme's identification could provide new insights into the physiological functions of 2-hydroxyputrescine and its role in the biosynthesis of specialized metabolites like the siderophore alcaligin (Li et al., 2016).
Role in Plant Defense Mechanisms
In Arabidopsis thaliana, N-hydroxyputrescine is involved in the biosynthesis of hydroxycinnamic acid amides (HCAAs), secondary metabolites crucial for plant defense against pathogens. The synthesis of these HCAAs, including p-coumaroylputrescine, is catalyzed by agmatine coumaroyltransferase (AtACT). The presence of these HCAAs enhances the plant's resistance to infections (Muroi et al., 2009).
Antioxidant and Antimelanogenic Activities
N-hydroxyputrescine derivatives like N,N'-dicoumaroyl-putrescine and N,N'-diferuloyl-putrescine, found in corn bran, exhibit significant antioxidant and antimelanogenic activities. They are potential natural sources for skin-whitening agents and may scavenge radicals involved in various oxidative processes, indicating their role in natural antioxidant systems and potential cosmetic applications (Choi et al., 2007).
Siderophore Biosynthesis
N-hydroxyputrescine plays a role in siderophore biosynthesis, as demonstrated by the characterization of a putrescine N-hydroxylase (GorA) from Gordonia rubripertincta. Siderophores are important for iron chelation and transport, and the enzymes involved in their biosynthesis, such as N-hydroxylating monooxygenases, are crucial for the process. Understanding these enzymes provides insights into microbial iron acquisition and potential biotechnological applications (Esuola et al., 2016).
properties
Product Name |
N-hydroxyputrescine |
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Molecular Formula |
C4H12N2O |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
N-(4-aminobutyl)hydroxylamine |
InChI |
InChI=1S/C4H12N2O/c5-3-1-2-4-6-7/h6-7H,1-5H2 |
InChI Key |
BKPWWGCYCSOYNQ-UHFFFAOYSA-N |
SMILES |
C(CCNO)CN |
Canonical SMILES |
C(CCNO)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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